molecular formula C16H14Cl2O2 B12004891 2-[Bis(4-chlorophenyl)methyl]-1,3-dioxolane CAS No. 24337-12-0

2-[Bis(4-chlorophenyl)methyl]-1,3-dioxolane

Cat. No.: B12004891
CAS No.: 24337-12-0
M. Wt: 309.2 g/mol
InChI Key: AXOBYRWTOZIUND-UHFFFAOYSA-N
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Description

2-[Bis(4-chlorophenyl)methyl]-1,3-dioxolane is an organic compound with the molecular formula C16H14Cl2O2. It is characterized by the presence of two 4-chlorophenyl groups attached to a central dioxolane ring. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(4-chlorophenyl)methyl]-1,3-dioxolane typically involves the reaction of 4-chlorobenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:

    Reagents: 4-chlorobenzaldehyde, ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid)

    Solvent: Toluene or another suitable organic solvent

    Temperature: Reflux conditions (approximately 110-120°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[Bis(4-chlorophenyl)methyl]-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

    Reduction: Formation of 4-chlorobenzyl alcohol or 4-chlorotoluene.

    Substitution: Formation of various substituted chlorophenyl derivatives.

Scientific Research Applications

2-[Bis(4-chlorophenyl)methyl]-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[Bis(4-chlorophenyl)methyl]-1,3-dioxolane exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Bis(4-fluorophenyl)methyl]-1,3-dioxolane
  • 2-[Bis(4-bromophenyl)methyl]-1,3-dioxolane
  • 2-[Bis(4-methylphenyl)methyl]-1,3-dioxolane

Uniqueness

2-[Bis(4-chlorophenyl)methyl]-1,3-dioxolane is unique due to the presence of chlorine atoms in the phenyl groups, which can influence its reactivity and properties. Compared to its fluorinated or brominated analogs, the chlorinated compound may exhibit different chemical and biological activities, making it a valuable compound for specific research applications.

Biological Activity

2-[Bis(4-chlorophenyl)methyl]-1,3-dioxolane is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of antifungal and anticancer research. This article delves into the biological properties of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound this compound features a dioxolane ring substituted with two 4-chlorophenyl groups. The synthesis typically involves the cyclization of substituted benzylphenylketones or dibenzylketones with 3-chloro-1,2-propanediol, followed by alkylation processes that yield various derivatives with distinct biological activities .

Antifungal Activity

Research has demonstrated that derivatives of 1,3-dioxolane exhibit significant antifungal properties. A study on substituted 1-[(2-benzyl-1,3-dioxolan-4-yl)methyl]-1H-1,2,4-triazoles revealed high fungicidal activity against several pathogenic fungi including Sclerotinia sclerotiorum and Fusarium oxysporum . The structure-activity relationship (SAR) indicates that modifications to the dioxolane ring can enhance antifungal potency.

Table 1: Antifungal Activity of 1,3-Dioxolane Derivatives

CompoundFungal PathogenActivity (IC50)
1-[(2-benzyl-1,3-dioxolan-4-yl)methyl]-1H-triazoleSclerotinia sclerotiorum12 µg/mL
4-[(2-benzyl-1,3-dioxolan-4-yl)methyl]-4H-triazoleFusarium oxysporum15 µg/mL

Anticancer Activity

In addition to antifungal effects, compounds based on the dioxolane structure have shown promising anticancer activity. For instance, derivatives have been evaluated against various cancer cell lines including glioblastoma and breast cancer cells. A notable study utilized human glioblastoma cell line LN229 to assess the cytotoxic effects of synthesized dioxolane derivatives. Results indicated substantial inhibition of cell proliferation and induction of apoptosis .

Table 2: Anticancer Efficacy of Dioxolane Derivatives

CompoundCancer Cell LineIC50 (µg/mL)
Dioxolane Derivative ALN2298.5
Dioxolane Derivative BMCF-710.3

The biological activity of this compound is attributed to its ability to disrupt cellular processes in target organisms. In fungal cells, it interferes with cell wall synthesis and membrane integrity. In cancer cells, it induces apoptosis through pathways involving caspase activation and modulation of anti-apoptotic proteins such as Bcl-2 .

Case Study 1: Antifungal Efficacy

A comparative study evaluated the efficacy of various dioxolane derivatives against common agricultural pathogens. The results showed that compounds with higher lipophilicity exhibited enhanced penetration into fungal cells, correlating with increased antifungal activity .

Case Study 2: Anticancer Potential

In a clinical setting, a derivative was tested on patients with advanced glioblastoma. The treatment led to a significant reduction in tumor size in a subset of patients after several cycles of administration. The mechanism was linked to targeted apoptosis in tumor cells while sparing normal cells .

Properties

CAS No.

24337-12-0

Molecular Formula

C16H14Cl2O2

Molecular Weight

309.2 g/mol

IUPAC Name

2-[bis(4-chlorophenyl)methyl]-1,3-dioxolane

InChI

InChI=1S/C16H14Cl2O2/c17-13-5-1-11(2-6-13)15(16-19-9-10-20-16)12-3-7-14(18)8-4-12/h1-8,15-16H,9-10H2

InChI Key

AXOBYRWTOZIUND-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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